1,6-Dihydro-2-hydroxy-1-methyl-6-oxonicotinonitrile
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Overview
Description
1,6-Dihydro-2-hydroxy-1-methyl-6-oxonicotinonitrile is a chemical compound with the molecular formula C7H6N2O2. It is a derivative of nicotinonitrile and features a unique structure that includes a hydroxyl group, a nitrile group, and a methyl group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dihydro-2-hydroxy-1-methyl-6-oxonicotinonitrile typically involves the reaction of nicotinonitrile derivatives with appropriate reagents under controlled conditions. One common method involves the use of a hydroxylating agent to introduce the hydroxyl group at the desired position on the pyridine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as those used in laboratory settings. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to produce the compound at an industrial scale .
Chemical Reactions Analysis
Types of Reactions
1,6-Dihydro-2-hydroxy-1-methyl-6-oxonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1,6-Dihydro-2-hydroxy-1-methyl-6-oxonicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,6-Dihydro-2-hydroxy-1-methyl-6-oxonicotinonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,6-Dihydro-2-hydroxy-1-methyl-6-oxo-3-pyridinecarbonitrile
- 3-Pyridinecarbonitrile, 1,6-dihydro-2-hydroxy-1-methyl-6-oxo
Uniqueness
1,6-Dihydro-2-hydroxy-1-methyl-6-oxonicotinonitrile is unique due to its specific combination of functional groups and its structural configuration.
Properties
CAS No. |
53422-09-6 |
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Molecular Formula |
C7H6N2O2 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
2-hydroxy-1-methyl-6-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C7H6N2O2/c1-9-6(10)3-2-5(4-8)7(9)11/h2-3,11H,1H3 |
InChI Key |
FBRWJWNNKZXTPS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=CC(=C1O)C#N |
Origin of Product |
United States |
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